molecular formula C20H23ClN2O B288562 1-(4-Chlorobenzoyl)-4-mesitylpiperazine

1-(4-Chlorobenzoyl)-4-mesitylpiperazine

Cat. No.: B288562
M. Wt: 342.9 g/mol
InChI Key: VMXUXUGIQGMNBO-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-4-mesitylpiperazine is a piperazine derivative featuring a 4-chlorobenzoyl group at the 1-position and a mesityl (2,4,6-trimethylphenyl) substituent at the 4-position of the piperazine ring. The compound’s structure combines electron-withdrawing (chlorobenzoyl) and sterically bulky (mesityl) groups, which influence its physicochemical and pharmacological properties. Piperazine derivatives are widely studied for their versatility in drug design, particularly in modulating receptor binding and pharmacokinetic profiles .

The molecular formula of this compound is C₂₀H₂₂ClN₂O, with a molecular weight of 344.86 g/mol.

Properties

Molecular Formula

C20H23ClN2O

Molecular Weight

342.9 g/mol

IUPAC Name

(4-chlorophenyl)-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H23ClN2O/c1-14-12-15(2)19(16(3)13-14)22-8-10-23(11-9-22)20(24)17-4-6-18(21)7-5-17/h4-7,12-13H,8-11H2,1-3H3

InChI Key

VMXUXUGIQGMNBO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are structurally diverse, with variations in substituents significantly affecting their biological activity, solubility, and metabolic stability. Below is a comparative analysis of 1-(4-Chlorobenzoyl)-4-mesitylpiperazine and related compounds:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity/Application Reference
This compound 1: 4-Chlorobenzoyl; 4: Mesityl 344.86 Not explicitly reported (potential receptor modulation)
1-(4-Chlorophenyl)piperazine (4-CPP) 4-Chlorophenyl 198.68 Serotonin receptor agonist
1-(4-Chlorobenzyl)piperazine 4-Chlorobenzyl 210.70 Intermediate in antipsychotic drug synthesis
2-Amino-3-(4-chlorobenzoyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]thiophene 3: 4-Chlorobenzoyl; 4: 4-Chlorophenyl 446.37 Potent A₁ adenosine receptor allosteric enhancer
1-(4-Chlorobenzoyl)-4-piperidinone 1: 4-Chlorobenzoyl; 4: Ketone 237.69 Intermediate in kinase inhibitor synthesis

Key Comparative Insights:

Substituent Effects on Bioactivity: 4-Chlorobenzoyl Group: Present in both this compound and the thiophene derivative from , this group enhances lipophilicity and receptor binding via halogen interactions. In the thiophene compound, it contributes to allosteric modulation of adenosine receptors . Mesityl Group: Unlike smaller substituents (e.g., 4-chlorophenyl in 4-CPP), the mesityl group in the target compound introduces significant steric bulk, which may reduce off-target interactions but could also limit solubility .

Structural Complexity vs. Simplicity: Simple derivatives like 4-CPP (molecular weight 198.68 g/mol) are easier to synthesize but lack the multifunctional groups required for selective receptor targeting. The target compound’s dual substituents (chlorobenzoyl and mesityl) balance electronic and steric effects, a strategy seen in advanced drug candidates like the adenosine receptor enhancers .

The mesityl group could confer unique pharmacokinetic advantages, such as prolonged half-life due to reduced metabolic degradation .

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